N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Description
Chemical Structure and Key Features
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS: 152460-09-8; molecular formula: C₁₆H₁₃N₅O₂; molecular weight: 307.31 g/mol) is a pyrimidine derivative featuring:
- A pyrimidine core substituted with a pyridin-3-yl group at position 2.
- A 2-methyl-5-nitrophenylamine moiety at position 2 of the pyrimidine ring.
- A nitro (-NO₂) group at the para position of the phenyl ring, contributing to its electrophilic reactivity .
Synthesis and Characterization
The compound is synthesized via copper-catalyzed N-arylation of heteroarylamines, achieving an 82% yield under optimized conditions. This method avoids expensive palladium catalysts, making it cost-effective for large-scale production . Purity is confirmed using nuclear magnetic resonance (¹H NMR), mass spectrometry (MS), and advanced analytical techniques like UPLC .
Role in Pharmaceutical Synthesis It serves as a key intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor used in cancer therapy. However, it is also identified as a genotoxic impurity (IMN) in imatinib mesylate, necessstrict monitoring during drug manufacturing .
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-11-4-5-13(21(22)23)9-15(11)20-16-18-8-6-14(19-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJITWRFPRCHSMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443544 | |
| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152460-09-8 | |
| Record name | N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrimidinamine, N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Reactor Design
The microwave-assisted method, as detailed in Patent EP3333162A1, employs a high-pressure reactor integrated with a rotating microwave field to accelerate the coupling of 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one and 1-(2-methyl-5-nitrophenyl)guanidine nitrate. The reactor features multiple microwave ports distributed uniformly around the reaction chamber, each supplied with phase-shifted energy (e.g., 90° phase shifts for a four-port system) to ensure homogeneous microwave distribution. This design minimizes hot spots and enhances reaction uniformity, critical for maintaining isothermal conditions.
The reaction proceeds in dimethyl sulfoxide (DMSO) with sodium hydroxide as a base, facilitating deprotonation and nucleophilic attack. Key advantages include:
-
Reduced reaction time : Residence times as short as 10 minutes under continuous flow conditions.
-
Precise thermal control : Temperature maintained at 463–473 K via thermocouples positioned in microwave field minima.
-
Power density optimization : Volumetric microwave power densities of 52.35–53.35 W/cm³ maximize selectivity while avoiding degradation.
Operational Parameters and Performance
The table below summarizes critical parameters from representative experiments:
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Pressure (MPa) | 25 | 24 | 25 |
| Temperature (K) | 463 | 473 | 473 |
| Power Density (W/cm³) | 52.35 | 52.35 | 53.35 |
| Residence Time (min) | 10 | 10 | 10 |
| Yield (w/w%) | 98.00 | 99.10 | 98.80 |
| Purity (%) | 96.80 | 97.50 | 96.95 |
These results demonstrate consistent high yields (97–99%) and purity (95.8–97.5%) across variations in pressure and temperature. Purity was validated via ¹H NMR, GC-MS, and LC-MS, with impurities attributed primarily to unreacted starting materials (<3%).
Traditional Thermal Coupling: Solvent and Stoichiometric Optimization
Stepwise Synthesis via Intermediate Formation
Patent CN104341387A outlines a non-microwave approach involving two stages:
-
Intermediate synthesis : 3-Acetylpyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) to form 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one.
-
Coupling reaction : The intermediate reacts with 1-(2-methyl-5-nitrophenyl)guanidine nitrate under reflux, followed by methanol crystallization.
Critical stoichiometric constraints include a DMF-DMA-to-3-acetylpyridine molar ratio ≤1.1:1 to minimize byproduct formation (e.g., impurity IV ≤0.5%).
Performance Metrics and Limitations
-
Yield : ~85–90% after purification, lower than microwave methods due to side reactions during reflux.
-
Purity : ≥99% achievable via methanol recrystallization, surpassing microwave-derived products.
-
Drawbacks : Longer reaction times (hours vs. minutes), batch processing limitations, and higher solvent consumption.
Comparative Analysis of Methodologies
Efficiency and Scalability
Microwave synthesis excels in throughput, enabling continuous flow operation with residence times of 10 minutes. In contrast, traditional methods require multi-hour reflux and batch-wise processing, complicating scale-up.
Purity and Byproduct Control
While thermal coupling achieves higher purity (≥99%), this comes at the cost of yield reductions from extensive purification. Microwave methods balance purity (95–97%) with near-quantitative yields, reducing downstream processing needs.
Economic and Environmental Considerations
-
Microwave : Higher capital costs for specialized reactors offset by reduced solvent use and energy efficiency.
-
Thermal : Lower equipment costs but greater solvent waste (e.g., DMF, methanol).
Critical Parameter Optimization
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The pyridinyl and phenyl groups can undergo electrophilic substitution reactions in the presence of suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxides or hydroxylated derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Synthesis and Role in Pharmaceutical Development
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine serves as a critical intermediate in the synthesis of several tyrosine kinase inhibitors, notably imatinib mesylate and nilotinib. These compounds are vital in treating chronic myelogenous leukemia (CML) and other malignancies.
Synthesis of Imatinib Mesylate
Imatinib mesylate is a well-known tyrosine kinase inhibitor used primarily for CML treatment. The synthesis process involves multiple steps where this compound acts as a substrate. The production method utilizing this compound has been optimized to enhance yield and purity through microwave-assisted techniques, which allow for rapid and controlled reactions .
| Compound | Role | Therapeutic Use |
|---|---|---|
| This compound | Intermediate | Synthesis of Imatinib Mesylate |
| Imatinib Mesylate | API | Treatment of CML |
| Nilotinib | API | Treatment of CML |
Research indicates that derivatives of this compound exhibit notable biological activities, particularly in inhibiting cancer cell proliferation.
Anticancer Properties
Studies have shown that compounds derived from this pyrimidine derivative selectively inhibit the proliferation of Philadelphia chromosome-positive leukemia cells. Both imatinib and nilotinib, synthesized from this compound, induce apoptosis in these cell lines, demonstrating their effectiveness in cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown antibacterial and antifungal activities in vitro. This broadens the scope of potential applications beyond oncology, suggesting that modifications to the molecular structure could yield new antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- Total Synthesis of Imatinib : A study highlighted a streamlined total synthesis approach for imatinib using this compound as a key intermediate. The authors emphasized the efficiency gained through microwave-assisted synthesis .
- Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of derivatives synthesized from this compound, confirming its potential as a scaffold for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Related Compounds
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Target Compound) | Pyrimidine | 4-(Pyridin-3-yl), 2-(2-methyl-5-nitrophenyl) | 307.31 |
| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (IMA) | Pyrimidine | 4-(Pyridin-3-yl), 2-(5-amino-2-methylphenyl) | 293.32 |
| N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine | Thiazole | 4-(Pyridin-3-yl), 2-(2-methyl-5-nitrophenyl) | 312.30 |
| 4-(Trifluoromethyl)benzylamine | Benzylamine | Trifluoromethyl (-CF₃) on benzene ring | 175.13 |
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound enhances electrophilicity compared to the amino group in IMA, influencing reactivity and toxicity profiles .
- Core Heterocycle Differences : Replacing pyrimidine with thiazole (as in the thiazole derivative) alters electronic properties and binding affinity due to sulfur's electronegativity .
Pharmacological and Toxicological Profiles
Key Findings:
- Genotoxicity: The nitro group in the target compound is linked to DNA alkylation, necessitating stringent control in pharmaceuticals .
- Fluorinated Analogs : Fluorination at position 5 of the pyrimidine ring (e.g., 5-fluoro derivative) improves metabolic stability without compromising kinase inhibition .
Biological Activity
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, with the CAS number 152460-09-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C16H13N5O2
- Molecular Weight : 307.31 g/mol
- Structure : The compound contains a pyrimidine core substituted with a pyridine and a nitrophenyl group, contributing to its biological properties.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:
- Kinase Inhibition : Many pyrimidine derivatives act as inhibitors of specific kinases involved in cancer progression. The compound's structure suggests potential activity against kinases such as c-MET and others implicated in tumor growth.
- Anticancer Activity : Nitro-containing compounds have been associated with anticancer properties through mechanisms such as DNA alkylation and inhibition of topoisomerase activity, which are critical for cancer cell proliferation .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it was effective against lung and colorectal cancer cells, demonstrating IC50 values that suggest significant potency .
- In vivo Studies : Animal model studies have further supported its anticancer efficacy, showing reduced tumor size and improved survival rates in treated groups compared to controls .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM across various strains .
Case Studies
- Case Study on Lung Cancer :
- Case Study on Antimicrobial Efficacy :
Table 1: Summary of Biological Activities
Q & A
Basic: What are the established synthetic routes for N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, and how is structural purity validated?
The compound is synthesized via copper-catalyzed N-arylation of 4-(pyridin-3-yl)pyrimidin-2-amine with 2-methyl-5-nitroaniline, achieving an 82% yield under optimized conditions . Alternatively, a microwave-assisted reaction in isopropyl alcohol with guanidine nitrate precursors is employed . Structural validation relies on H NMR (e.g., aromatic proton signals at δ 8.3–8.5 ppm) and mass spectrometry (MS) for molecular ion confirmation. Purity is assessed via HPLC and elemental analysis .
Basic: How is this compound utilized as a precursor in kinase inhibitor development?
It serves as a key intermediate in synthesizing imatinib analogs, targeting tyrosine kinases like Bcr-Abl. The nitro group at the 5-position is reduced to an amine for downstream functionalization, enabling structural diversification for enhanced selectivity . Biological evaluations include IC assays against leukemia cell lines (e.g., K562), with computational docking studies validating binding to ATP pockets .
Advanced: What methodologies address regioselectivity challenges during fluorination of pyrimidine derivatives?
Selective fluorination at the 5-position is achieved using AgCO and Selectfluor, yielding 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine with >90% regioselectivity. Silver ions stabilize transition states, directing electrophilic attack to the electron-deficient C5 position . Comparative F NMR and X-ray crystallography confirm regiochemical outcomes .
Advanced: How do catalytic systems (Cu vs. Pd) impact N-arylation efficiency in synthesizing this compound?
Copper catalysts (e.g., CuI/1,10-phenanthroline) achieve 82% yield under ligand-free conditions, avoiding costly palladium systems. Mechanistic studies suggest a single-electron transfer (SET) pathway, with copper facilitating oxidative addition of the aryl halide . Palladium-based methods, while efficient for electron-deficient substrates, face challenges with nitro-group compatibility .
Advanced: What biological targets are associated with this compound, and how is selectivity assessed?
The compound inhibits CDK2 and PTPN2, implicated in proliferative diseases. Kinase profiling assays (e.g., Eurofins Pan-Kinase Panel) reveal IC values <100 nM for CDK2. Selectivity is validated via counter-screens against off-target kinases (e.g., EGFR, VEGFR2) and cellular assays measuring apoptosis (Annexin V staining) .
Advanced: How are contradictions in synthetic yields resolved across literature reports?
Discrepancies in yields (e.g., 75–82%) arise from solvent polarity (isopropyl alcohol vs. DMF) and heating methods (microwave vs. oil bath). Microwave irradiation reduces reaction time (12 h → 2 h) and improves homogeneity, minimizing side reactions . Kinetic studies using in situ IR spectroscopy identify optimal temperature thresholds (80–100°C) .
Advanced: What strategies mitigate nitro-group instability during reduction steps?
Controlled reduction of the 5-nitro group to an amine employs NH·HO/FeCl in aqueous media, avoiding over-reduction. FT-IR monitoring (NO stretch at 1520 cm → NH at 3350 cm) ensures reaction progress. Alternative catalytic hydrogenation (Pd/C, H) requires pH buffering to prevent dehalogenation .
Advanced: How is the compound’s stability under physiological conditions evaluated?
Stability assays in PBS (pH 7.4) and simulated gastric fluid (SGF) show >90% integrity over 24 h via LC-MS. Degradation products (e.g., nitro-reduced metabolites) are identified using high-resolution MS/MS. Accelerated stability studies (40°C/75% RH) confirm shelf-life >12 months .
Advanced: What click chemistry approaches generate triazole analogs for SAR studies?
Azide-alkyne cycloaddition (CuAAC) with N-(5-azido-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine yields triazole derivatives. SAR analysis reveals enhanced solubility with polar triazole substituents, improving IC values by 3-fold in cellular uptake assays .
Advanced: How do computational models predict binding modes to kinase targets?
Molecular dynamics (MD) simulations (AMBER force field) map hydrophobic interactions between the pyridinyl group and kinase hinge regions (e.g., CDK2 Leu83). Free-energy perturbation (FEP) calculations guide substitutions at the 2-aminopyrimidine core to optimize binding ΔG .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
